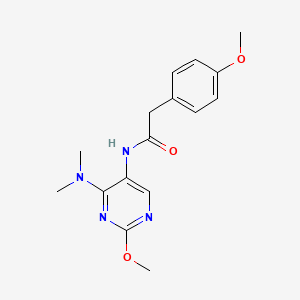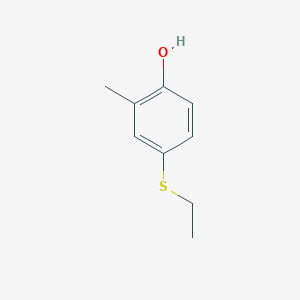
4-(Ethylthio)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Ethylthio)-2,5-dimethoxyphenethylamine” is a synthetic psychedelic. It is uncommon and has only a short history of human use .
Synthesis Analysis
The synthesis of similar compounds often involves the use of phosphoramidites. The activation of the phosphoramidites for coupling to a 5′-hydroxyl group of an oligonucleotide is usually achieved by the addition of 1 H -tetrazole .Applications De Recherche Scientifique
Interaction with Serum Albumin
One study investigated the interaction of methyl parathion, an organophosphorous compound similar in structural relevance, with human and bovine serum albumin using fluorescence quenching techniques. This research is crucial for understanding how pesticides like methyl parathion bind to plasma proteins, influencing their distribution, elimination, and toxicity levels in biological systems (Dílson Silva et al., 2004).
Electrochemical Detection
Another study focused on the rapid and sensitive determination of various nitropesticides and their metabolites in river water using liquid chromatography with electrochemical detection. This methodology could be applied to compounds like 4-(Ethylthio)-2-methylphenol for environmental monitoring and assessment of pesticide contamination levels (T. Galeano‐Díaz et al., 2000).
Corrosion Inhibition
Research on the synthesis and corrosion inhibition potentials of phenol Schiff bases, including studies on compounds like 4-(((4-ethylphenyl)imino)methyl)phenol, highlights their significance in protecting metal surfaces from corrosion in acidic environments. Such compounds can serve as effective corrosion inhibitors, showcasing their application in industrial and engineering contexts (Elias E. Elemike et al., 2017).
Photoluminescence Properties
The synthesis and characterization of novel azo-azomethines, including compounds structurally related to this compound, have been explored for their photoluminescence properties. These compounds, due to their light emissions upon UV irradiation, have potential applications in the development of optical materials and sensors (Sevgi Eskikanbur et al., 2015).
Fluorescence Probing Strategy
A novel fluorescence probing strategy for the detection of parathion-methyl, based on electron transfer between its hydrolysate and quantum dots, demonstrates the potential application of fluorescence-based techniques for sensitive and rapid detection of environmental pollutants. This approach could be adapted for compounds like this compound for environmental monitoring and safety assessments (Xu Yan et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds such as rhodium complexes have been found to interact with various biological targets including dna, rna, protein kinases, and other biomolecules . These interactions can lead to a broad range of therapeutic activities including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects .
Mode of Action
For instance, some rhodium complexes have been found to interact with DNA by inserting their naphthalimide moieties between the planar bases of B-DNA . This interaction leads to inhibition of DNA replication and consequently, cell death .
Biochemical Pathways
Similar compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis . This interaction leads to ATP depletion, a decrease in the oxygen consumption rate, and overexpression of the cytochrome bd oxidase in M. tb .
Pharmacokinetics
It is known that the pharmacokinetics of large molecule therapeutics like this compound can be complex . They often exhibit slow distribution and elimination primarily through catabolism to peptides and amino acids .
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to changes in cellular functions, such as dna replication, atp production, and oxygen consumption .
Action Environment
For instance, a study on the inhibition of copper corrosion in 3.5% NaCl solutions by a pyrimidine derivative showed that the compound’s performance was influenced by the saline environment .
Propriétés
IUPAC Name |
4-ethylsulfanyl-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSTUXKSAUURKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18979-85-6 |
Source


|
| Record name | 4-(ethylsulfanyl)-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

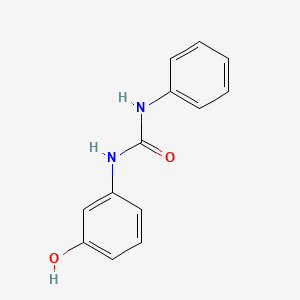

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
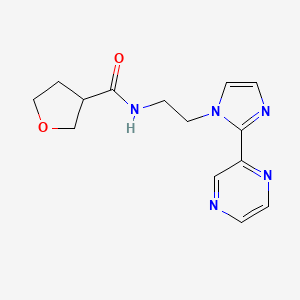
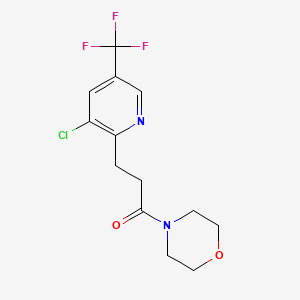

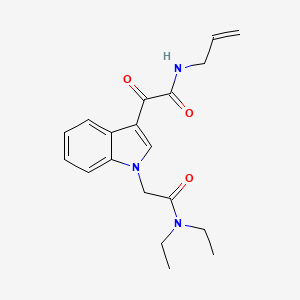
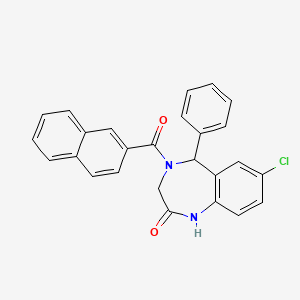
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
